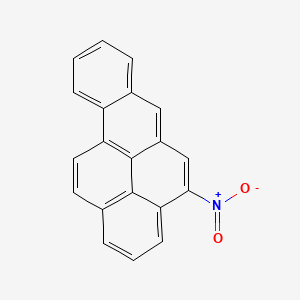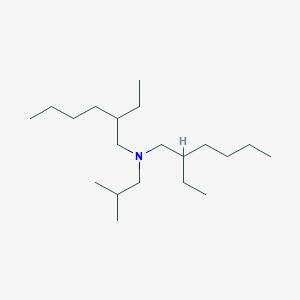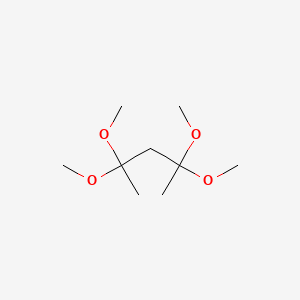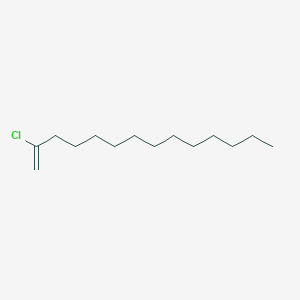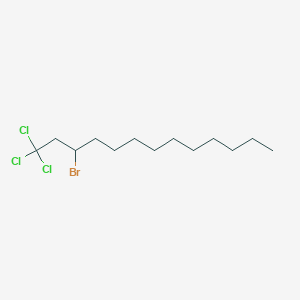
3-Bromo-1,1,1-trichlorotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trichlorotridecane: is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of bromine and chlorine atoms attached to a tridecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,1-trichlorotridecane typically involves the halogenation of tridecane. One common method is the radical bromination of tridecane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction conditions include maintaining the reaction mixture at a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where tridecane is reacted with bromine and chlorine gases. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1,1,1-trichlorotridecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of alkyl halides or alcohols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-1,1,1-trichlorotridecane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology and Medicine: In biological research, it may be used as a probe to study the effects of halogenated compounds on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. It may also find applications in the development of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,1,1-trichlorotridecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon backbone. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1,1,1-trifluorotridecane
- 3-Bromo-1,1,1-trichloropropane
- 1-Bromo-3-chloropropane
Comparison: 3-Bromo-1,1,1-trichlorotridecane is unique due to its specific halogenation pattern and the length of its carbon chain. Compared to shorter-chain analogs like 3-Bromo-1,1,1-trichloropropane, it has different physical properties such as boiling point and solubility. Its reactivity may also differ due to the steric and electronic effects of the longer carbon chain.
Eigenschaften
CAS-Nummer |
104315-80-2 |
|---|---|
Molekularformel |
C13H24BrCl3 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
3-bromo-1,1,1-trichlorotridecane |
InChI |
InChI=1S/C13H24BrCl3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3 |
InChI-Schlüssel |
WZHQFSHSDOSQGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CC(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B14334052.png)




![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)

